molecular formula C21H24N2O4S B2387985 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole CAS No. 862793-58-6

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

Cat. No.: B2387985
CAS No.: 862793-58-6
M. Wt: 400.49
InChI Key: MJVGAHJLDCFNMM-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 3,5-dimethylpiperidine group at position 5, a furan-2-yl moiety at position 2, and a tosyl (p-toluenesulfonyl) group at position 2.

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)27-19(22-20)18-5-4-10-26-18/h4-10,15-16H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGAHJLDCFNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H24N2O4S
  • Molecular Weight : 400.49 g/mol
  • CAS Number : 862793-58-6
PropertyValue
Molecular FormulaC21H24N2O4S
Molecular Weight400.49 g/mol
CAS Number862793-58-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound exhibited significant toxicity towards colon cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of this compound on DLD-1 human colon cancer cells, the compound was shown to induce apoptosis effectively. The MTT assay results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in DNA replication and repair. Topoisomerase enzymes are critical targets for many anticancer drugs, and preliminary data suggest that this compound may inhibit topoisomerase I activity.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties revealed that this compound can effectively inhibit topoisomerase I and II activities. This inhibition was assessed using agarose gel electrophoresis techniques with plasmid DNA (pBR322), demonstrating a clear dose-dependent response.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways by inhibiting NF-kB activation.
  • Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties against various bacterial strains.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The oxazole core distinguishes the target compound from analogs like thiazolyl hydrazones () and ranitidine derivatives (). Key structural differences include:

Compound Core Structure Substituents Key Features
Target Compound Oxazole 3,5-Dimethylpiperidine (position 5), Tosyl (position 4), Furan-2-yl (position 2) Bulky piperidine enhances steric hindrance; tosyl group may improve stability.
Thiazolyl Hydrazones Thiazole Furan-2-yl, Chlorophenyl/Nitrophenyl Antifungal activity (MIC = 250 µg/mL); hydrazone linker for metal chelation.
Ranitidine Derivatives Furan Dimethylamino, Sulphanyl, Nitroacetamide Gastrointestinal applications (e.g., H₂ antagonists); polar substituents.

Key Observations :

  • Oxazole vs. Thiazole: The oxazole’s oxygen atom (vs.
  • Tosyl Group : Unlike nitro or chlorophenyl groups in thiazolyl hydrazones, the tosyl moiety may enhance metabolic stability or solubility .
  • 3,5-Dimethylpiperidine: This substituent provides steric bulk compared to the dimethylamino group in ranitidine analogs, possibly affecting pharmacokinetics (e.g., blood-brain barrier penetration) .

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